molecular formula C18H14BrCl2FN2Se B12386002 Antifungal agent 56

Antifungal agent 56

Cat. No.: B12386002
M. Wt: 507.1 g/mol
InChI Key: HKHIYGWQQVZXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It effectively inhibits Candida albicans strains with minimal inhibitory concentration values ranging from 0.03 to 0.25 micrograms per milliliter . This compound is particularly significant in the treatment of fungal infections due to its high potency and broad-spectrum activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of halogenated aromatic compounds, selenides, and other reagents under controlled conditions to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This typically involves optimizing reaction conditions such as temperature, pressure, and solvent systems. The use of continuous flow reactors and advanced purification methods like chromatography and crystallization are common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Antifungal agent 56 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .

Scientific Research Applications

Antifungal agent 56 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antifungal agent 56 involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By blocking the enzyme lanosterol 14-alpha-demethylase, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is similar to that of other azole antifungals but with enhanced efficacy against resistant strains .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its superior efficacy against Fluconazole-resistant strains and its broad-spectrum activity. Its unique molecular structure allows it to overcome resistance mechanisms that limit the effectiveness of other antifungal agents .

Properties

Molecular Formula

C18H14BrCl2FN2Se

Molecular Weight

507.1 g/mol

IUPAC Name

1-[2-[(2-bromo-5-fluorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole

InChI

InChI=1S/C18H14BrCl2FN2Se/c19-16-4-2-14(22)7-12(16)10-25-18(9-24-6-5-23-11-24)15-3-1-13(20)8-17(15)21/h1-8,11,18H,9-10H2

InChI Key

HKHIYGWQQVZXEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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